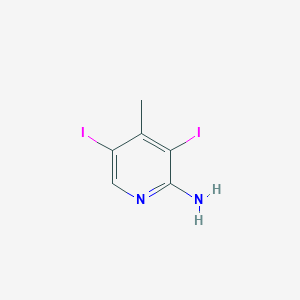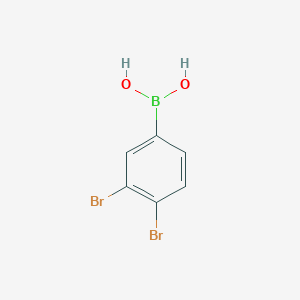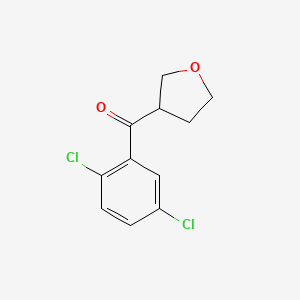
3-(2,5-ジクロロベンゾイル)オキソラン
概要
説明
3-(2,5-Dichlorobenzoyl)oxolane is an organic compound with the molecular formula C₁₁H₁₀Cl₂O₂ and a molecular weight of 245.10 g/mol It is characterized by the presence of a dichlorobenzoyl group attached to an oxolane ring
科学的研究の応用
3-(2,5-Dichlorobenzoyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Many organic compounds, including oxolanes, interact with biological targets such as proteins, enzymes, or receptors in the body. The specific target of “3-(2,5-Dichlorobenzoyl)oxolane” would depend on its chemical structure and properties .
Mode of Action
The mode of action of a compound refers to how it interacts with its biological target to exert its effect. For example, it might inhibit an enzyme, activate a receptor, or interfere with a cellular process .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could impact the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical properties, formulation, route of administration, and individual patient characteristics can influence its pharmacokinetics .
Result of Action
The result of the compound’s action would be the biological or physiological changes that occur as a result of its interaction with its target. This could include changes at the molecular, cellular, tissue, or whole-body level .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, presence of other compounds, and individual patient characteristics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorobenzoyl)oxolane typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,5-dichlorobenzoyl chloride and oxolane as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the acylation process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 3-(2,5-Dichlorobenzoyl)oxolane may involve large-scale Friedel-Crafts acylation using continuous flow reactors to ensure efficient mixing and heat transfer. The use of recyclable catalysts and solvent recovery systems can enhance the sustainability of the process.
化学反応の分析
Types of Reactions: 3-(2,5-Dichlorobenzoyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Formation of 2,5-dichlorobenzoic acid or 2,5-dichlorobenzophenone.
Reduction: Formation of 2,5-dichlorobenzyl alcohol or 2,5-dichlorotoluene.
Substitution: Formation of 2,5-dimethoxybenzoyloxolane or 2,5-diethoxybenzoyloxolane.
類似化合物との比較
- 3-(2,4-Dichlorobenzoyl)oxolane
- 3-(2,6-Dichlorobenzoyl)oxolane
- 3-(3,4-Dichlorobenzoyl)oxolane
Comparison: 3-(2,5-Dichlorobenzoyl)oxolane is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .
特性
IUPAC Name |
(2,5-dichlorophenyl)-(oxolan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJXKHBAAOHDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
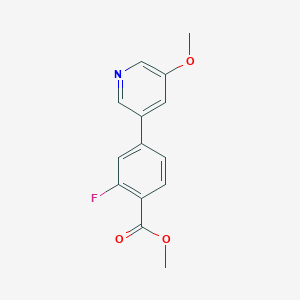
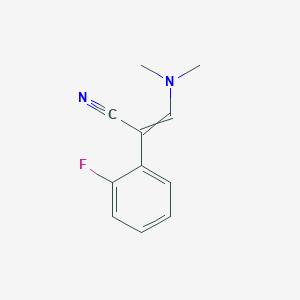
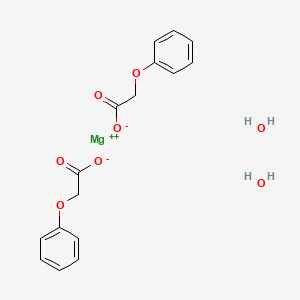
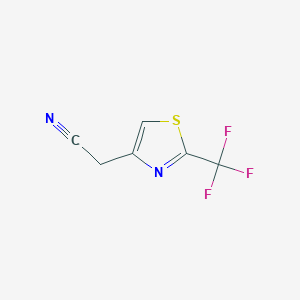
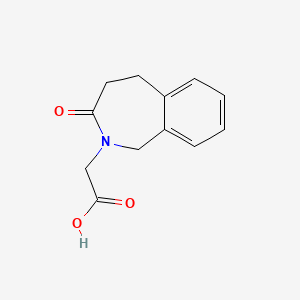
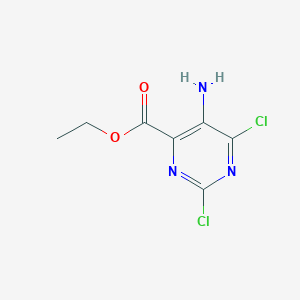
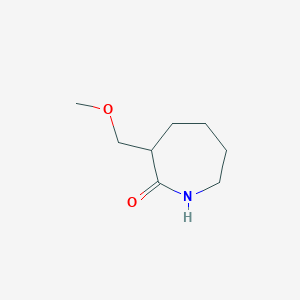
![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)

